1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone
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Overview
Description
1-(2-Oxa-5-azabicyclo[221]heptan-5-yl)-2-methoxyethanone is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with γ-amino butyric acid (gaba) receptors .
Mode of Action
It’s known that the compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
It’s known that the compound can be further functionalized to build up a library of bridged aza-bicyclic structures .
Result of Action
Food and Drug Administration-approved drugs baclofen and pregabalin .
Action Environment
It’s known that the compound is stored at a temperature of 4 degrees celsius
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone can be achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic approach involving palladium-catalyzed reactions suggests that scalable production could be feasible with appropriate optimization of reaction conditions and substrates.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, as well as various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: Its unique chemical properties may be exploited in the design of new materials with specific functionalities.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the methoxyethanone group.
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one: Another similar compound with a ketone group at a different position on the bicyclic ring.
Properties
IUPAC Name |
2-methoxy-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-11-5-8(10)9-3-7-2-6(9)4-12-7/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGXGTUSKMJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2CC1CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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